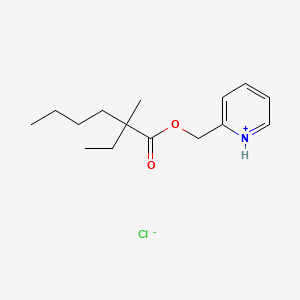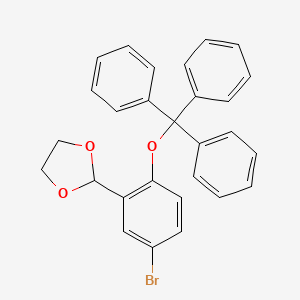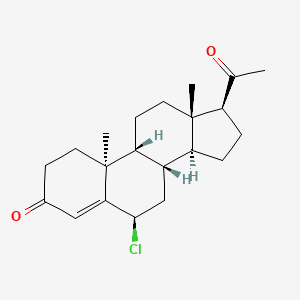
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione is a synthetic steroid compound. It is characterized by the presence of a chlorine atom at the 6beta position and a double bond between the 4th and 5th carbon atoms in the pregnane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione typically involves the chlorination of a suitable steroid precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce saturated steroids .
Wissenschaftliche Forschungsanwendungen
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including inflammation and hormonal imbalances.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Wirkmechanismus
The mechanism of action of 6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as inflammation, metabolism, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6beta-Chloro-9beta,10alpha-pregn-4-ene-3,20-dione: Characterized by the presence of a chlorine atom at the 6beta position.
6beta-Fluoro-9beta,10alpha-pregn-4-ene-3,20-dione: Similar structure but with a fluorine atom instead of chlorine.
6beta-Bromo-9beta,10alpha-pregn-4-ene-3,20-dione: Contains a bromine atom at the 6beta position.
Uniqueness
This compound is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
4594-30-3 |
|---|---|
Molekularformel |
C21H29ClO2 |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
(6R,8S,9R,10S,13S,14S,17S)-17-acetyl-6-chloro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17+,19+,20+,21-/m0/s1 |
InChI-Schlüssel |
ICTXWOSKTZKFBH-XHOBZQISSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@@]34C)Cl)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


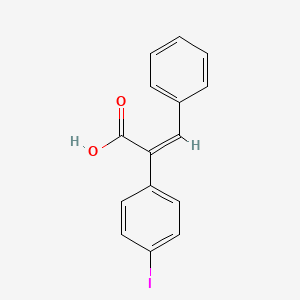
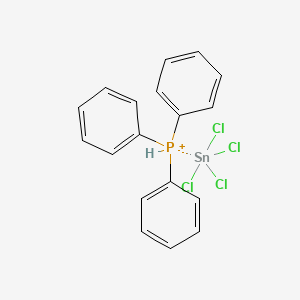
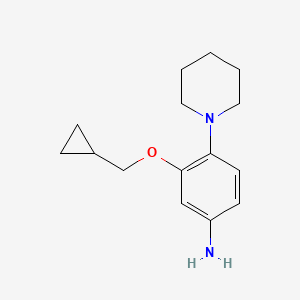

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)
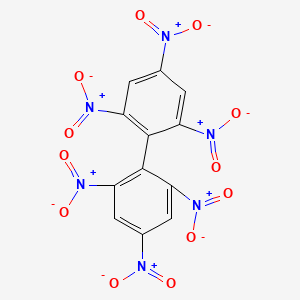
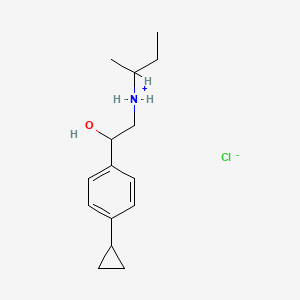

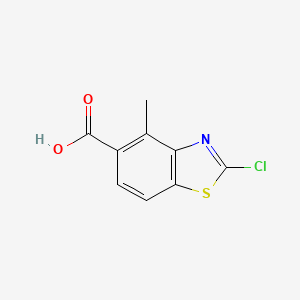
![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
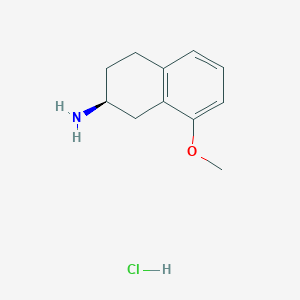
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)
